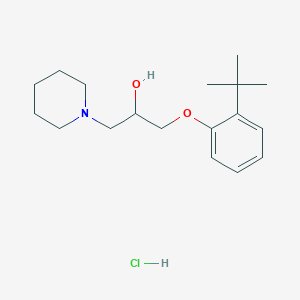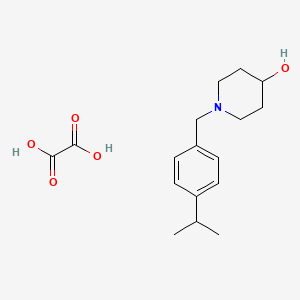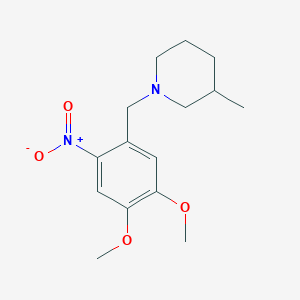
1-(2-tert-butylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-tert-butylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride, also known as tert-butylphenoxypropanolamine (TPA), is a synthetic compound that has been widely used in scientific research for its potential therapeutic effects. TPA has been studied extensively due to its ability to act as a selective beta-adrenergic agonist, which means it can activate specific receptors in the body that are involved in regulating heart rate, blood pressure, and other physiological processes.
Wirkmechanismus
TPA works by selectively activating beta-adrenergic receptors in the body, which are involved in regulating the sympathetic nervous system. This leads to an increase in heart rate, cardiac output, and blood pressure, as well as an increase in metabolic rate and energy expenditure.
Biochemical and Physiological Effects:
In addition to its effects on the cardiovascular system, TPA has been shown to have a number of other biochemical and physiological effects. For example, TPA has been shown to increase insulin sensitivity and glucose uptake in skeletal muscle, which could have potential therapeutic implications for the treatment of diabetes and metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TPA in lab experiments is its selectivity for beta-adrenergic receptors, which allows for more precise and targeted manipulation of physiological processes. However, TPA also has some limitations, including potential toxicity at high doses and the need for careful dosing and monitoring in animal studies.
Zukünftige Richtungen
There are several potential future directions for research on TPA, including further studies on its therapeutic potential in the treatment of cardiovascular disease, diabetes, and metabolic disorders. Additionally, more research is needed to fully understand the biochemical and physiological effects of TPA and its mechanisms of action. Finally, there may be opportunities to develop new compounds based on the structure of TPA that could have even greater therapeutic potential.
Synthesemethoden
The synthesis of TPA involves several steps, including the reaction of 1-(2-tert-butylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochlorideenol with epichlorohydrin to form a 1-(2-tert-butylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochlorideenol glycidyl ether intermediate. This intermediate is then reacted with piperidine and isopropylamine to yield TPA hydrochloride.
Wissenschaftliche Forschungsanwendungen
TPA has been used in a variety of scientific research applications, including studies on cardiovascular disease, obesity, and metabolic disorders. In particular, TPA has been shown to have potential therapeutic effects in the treatment of hypertension, heart failure, and diabetes.
Eigenschaften
IUPAC Name |
1-(2-tert-butylphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.ClH/c1-18(2,3)16-9-5-6-10-17(16)21-14-15(20)13-19-11-7-4-8-12-19;/h5-6,9-10,15,20H,4,7-8,11-14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXQKYWZNGECEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(CN2CCCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5864461 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-acetyl-11-(2-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4935851.png)

![2-{1-isobutyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4935861.png)

![N-(3-{[2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B4935871.png)
![N-(1-phenylethyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4935879.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4935885.png)

![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione](/img/structure/B4935902.png)

![2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4935913.png)
![1-phenyl-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4935927.png)